molecular formula C12H13N B1335461 1-(2,4-dimethylphenyl)-1H-pyrrole CAS No. 37560-43-3

1-(2,4-dimethylphenyl)-1H-pyrrole

Cat. No.: B1335461
CAS No.: 37560-43-3
M. Wt: 171.24 g/mol
InChI Key: YXUQRBJIZJZEMC-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-1H-pyrrole (CAS 1080-52-0) is a chemical building block of significant interest in organic and medicinal chemistry research. With the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol, this compound features a pyrrole ring system substituted at the N1 position with a 2,4-dimethylphenyl group . This specific substitution pattern makes it a valuable intermediate for the synthesis of more complex molecules. The core pyrrole scaffold is a privileged structure in drug discovery due to its presence in a wide array of biologically active compounds and natural products . Researchers leverage pyrrole derivatives for their potential in developing new therapeutic agents, with documented activities including anticancer , antimicrobial , anti-inflammatory , and anti-tubercular properties . Specifically, pyrrole-2-carboxamide analogs have been identified as potent inhibitors of the Mycobacterial membrane protein large 3 (MmpL3), a promising target for novel anti-tuberculosis drugs . The structure of this compound allows for further functionalization, enabling chemists to explore structure-activity relationships (SAR) and optimize properties for specific research applications. This product is provided for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-dimethylphenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-10-5-6-12(11(2)9-10)13-7-3-4-8-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUQRBJIZJZEMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601299109
Record name 1-(2,4-Dimethylphenyl)-1H-pyrrole
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Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37560-43-3
Record name 1-(2,4-Dimethylphenyl)-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37560-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dimethylphenyl)-1H-pyrrole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Chemical Transformations of 1 2,4 Dimethylphenyl 1h Pyrrole and Its Derivatives

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Nucleus and Aryl Ring

Electrophilic aromatic substitution (SEAr) is a hallmark reaction for pyrroles. The nitrogen atom's lone pair is delocalized into the five-membered ring, significantly increasing its nucleophilicity compared to benzene (B151609). This makes the pyrrole core highly susceptible to attack by electrophiles.

Reactivity of the Pyrrole Nucleus: The pyrrole ring in 1-(2,4-dimethylphenyl)-1H-pyrrole is highly activated, with electrophilic substitution occurring preferentially at the C2 and C5 positions. onlineorganicchemistrytutor.com This regioselectivity is due to the greater stabilization of the cationic intermediate (arenium ion) when the electrophile attacks at the alpha-positions, as the positive charge can be delocalized over more atoms, including the nitrogen. onlineorganicchemistrytutor.com If the C2 and C5 positions are blocked, substitution may occur at the C3 and C4 positions. Common electrophilic substitution reactions include:

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to readily introduce halogen atoms at the C2 and C5 positions.

Nitration: Nitration can be achieved using mild nitrating agents. Harsh conditions, such as the use of mixed nitric and sulfuric acid, often lead to polymerization or decomposition of the pyrrole ring. Reagents like N-nitrosaccharin or N-nitropyrazoles offer milder alternatives for the nitration of sensitive heterocyclic systems. nih.govnih.gov

Friedel-Crafts Reactions: Friedel-Crafts acylation, using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃, SnCl₄), is a key method for introducing ketone functionalities. byjus.comorganic-chemistry.orgnih.gov Due to the high reactivity of the pyrrole ring, these reactions can often proceed under milder conditions than those required for less activated aromatic rings. pearson.com The resulting acylpyrroles are generally less reactive than the starting material, which helps to prevent polysubstitution. organic-chemistry.orglibretexts.org

Given the superior nucleophilicity of the pyrrole ring, selective substitution on the N-aryl ring while the pyrrole C2/C5 positions are unsubstituted is challenging. Reactions would likely occur on the pyrrole nucleus first. To achieve substitution on the phenyl ring, the more reactive pyrrole positions would need to be blocked, for example, by prior substitution with groups that can be later removed.

Nucleophilic Substitution Reactions (e.g., transformations of the acylpyrazole moiety)

While the pyrrole ring itself is generally unreactive towards nucleophiles, derivatives of this compound, particularly those bearing acyl groups, can readily undergo nucleophilic acyl substitution. masterorganicchemistry.comopenstax.org This class of reactions proceeds via a characteristic two-step addition-elimination mechanism, involving a tetrahedral intermediate. pressbooks.publibretexts.org

If an acyl group is introduced onto the pyrrole ring, for instance at the C2 position to form 1-(2,4-dimethylphenyl)-2-acyl-1H-pyrrole, this moiety becomes a hub for further transformations. The reactivity of the acyl derivative depends on the nature of the leaving group attached to the carbonyl. libretexts.org

Typical Transformations of a 2-Acylpyrrole Moiety:

Hydrolysis: Reaction with water or hydroxide (B78521) ions would convert the acylpyrrole into the corresponding carboxylic acid, this compound-2-carboxylic acid.

Esterification: Treatment with an alcohol under acidic or basic conditions would yield the corresponding ester.

Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines would produce the corresponding amide.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the acyl group to a primary alcohol, forming [1-(2,4-dimethylphenyl)-1H-pyrrol-2-yl]methanol.

Reduction to Aldehydes: The use of less reactive hydrides, such as diisobutylaluminium hydride (DIBAL-H) at low temperatures, can selectively reduce an ester derivative to the corresponding aldehyde. masterorganicchemistry.com

These transformations highlight the utility of acylpyrroles as versatile intermediates in the synthesis of more complex molecules.

Cycloaddition Reactions Involving Pyrrole-2-Methides and Related Intermediates

The pyrrole ring, despite its aromaticity, can function as a diene in cycloaddition reactions, particularly with highly reactive dienophiles. One of the most notable examples is the Diels-Alder reaction with benzynes. d-nb.info N-arylpyrroles can react with benzynes, generated in situ from precursors like diaryliodonium salts, to form bridged-ring amine structures. beilstein-journals.orgresearchgate.net

This transformation demonstrates that the pyrrole core of a molecule like this compound can engage as the 4π-electron component in a [4+2] cycloaddition. The reaction proceeds under mild conditions and provides access to complex polycyclic nitrogen-containing frameworks. beilstein-journals.org

Diels-Alder Cycloaddition of N-Arylpyrroles with Benzynes
N-ArylpyrroleBenzyne PrecursorBaseSolventProductYield
1-PhenylpyrrolePhenyl(mesityl)iodonium tosylateLiHMDSTolueneDiels-Alder Adduct23%
1-Phenylpyrrole(4-Methylphenyl)(mesityl)iodonium tosylateLiHMDSTolueneMethyl-substituted Adduct63%
1-Phenylpyrrole(4-(tert-Butyl)phenyl)(mesityl)iodonium tosylateLiHMDSToluenetert-Butyl-substituted Adduct57%
1-(4-Methoxyphenyl)pyrrolePhenyl(mesityl)iodonium tosylateLiHMDSTolueneMethoxy-substituted Adduct96%

Data sourced from research on N-arylpyrrole cycloadditions. beilstein-journals.org

While the specific intermediate known as a pyrrole-2-methide is less commonly cited for simple N-arylpyrroles, the ability of the pyrrole ring to act as a diene is a key aspect of its cycloaddition chemistry. nih.gov

Oxidative and Reductive Transformation Pathways

The electron-rich nature of the pyrrole ring makes it sensitive to oxidation. Strong oxidizing agents can lead to polymerization, forming complex, often dark-colored materials known as "pyrrole black." However, controlled oxidation of derivatives is a powerful synthetic tool.

Oxidative Transformations: Recent studies have focused on the enantioselective oxidation of N-arylpyrrole derivatives. For example, the oxidative kinetic resolution (OKR) of racemic N-arylpyrrole alcohols, using a copper and chiral nitroxide co-catalyst system with air as the oxidant, can produce optically pure alcohols and their corresponding aldehydes. nih.govacs.orgacs.org This demonstrates a sophisticated oxidative transformation on a side chain attached to the pyrrole ring, influenced by the chiral environment of the N-aryl group.

Oxidative Kinetic Resolution of N-Arylpyrrole Alcohols
SubstrateConversionRecovered Alcohol (Yield, er)Oxidized Aldehyde (Yield, er)Selectivity (s)
rac-N-(2,6-Diethylphenyl)pyrrole-2-methanol57%38%, 3.5:96.553%, 76.5:23.518.8
rac-N-(3-Bromophenyl)pyrrole-2-methanol58%37%, 4:9654%, 76.5:23.516.2

Data sourced from studies on catalytic atroposelective aerobic oxidation. nih.govacs.org

Reductive Transformations: Reduction of the pyrrole ring is also possible, though it typically requires catalytic hydrogenation under pressure. This process breaks the aromaticity and leads to the corresponding pyrrolidine (B122466) derivative, 1-(2,4-dimethylphenyl)pyrrolidine. The conditions can be controlled to achieve partial reduction in some cases. Furthermore, if the molecule contains other reducible functional groups, such as a nitro group on the aryl ring, chemoselective reduction can be performed. For instance, nitroarenes can be selectively reduced to aryl amines or N-aryl hydroxylamines using reagents like NaBH₄ or NH₃BH₃ with a suitable catalyst. mdpi.com

Exploration of Unique Reactivity Patterns and Rearrangement Processes

Beyond standard transformations, 1-arylpyrroles can exhibit unique reactivity, including various molecular rearrangements. These processes often involve the migration of a substituent from one position to another, leading to constitutional isomers of the starting material. masterorganicchemistry.com

A significant example is the acid-mediated rearrangement of acylpyrroles. It has been shown that 2-acyl-1-(pentafluorophenyl)-1H-pyrrole, upon treatment with a strong acid like trifluoromethanesulfonic acid, rearranges to the thermodynamically more stable 3-acyl-1-(pentafluorophenyl)-1H-pyrrole in high yield. researchgate.net This type of rearrangement is a powerful method for accessing 3-substituted pyrroles, which can be more difficult to synthesize directly via electrophilic substitution. It is plausible that an analogous rearrangement could occur with 2-acyl-1-(2,4-dimethylphenyl)-1H-pyrrole.

Acid-Mediated Rearrangement of 2-Acyl-1-pentafluorophenyl-1H-pyrrole
Starting MaterialReagentProductYield
1-(Pentafluorophenyl)-1H-pyrrole-2-carbaldehydeCF₃SO₃H1-(Pentafluorophenyl)-1H-pyrrole-3-carbaldehyde95%
1-(1-(Pentafluorophenyl)-1H-pyrrol-2-yl)ethan-1-oneCF₃SO₃H1-(1-(Pentafluorophenyl)-1H-pyrrol-3-yl)ethan-1-one96%

Data sourced from research on the synthesis and reactivity of 1-pentafluorophenyl-1H-pyrrole derivatives. researchgate.net

Other potential rearrangements could include the Fries rearrangement of an O-acylated phenolic derivative or the Claisen rearrangement of an allyloxy-substituted aryl ring, should such functionalities be introduced to the core structure. byjus.com

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1-(2,4-dimethylphenyl)-1H-pyrrole. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecule can be constructed.

The ¹H NMR spectrum provides specific information about the chemical environment of each proton in the molecule. emerypharma.com Protons in different electronic environments will resonate at different frequencies, known as chemical shifts (δ), reported in parts per million (ppm). libretexts.org

The signals for the protons on the pyrrole (B145914) and benzene (B151609) rings, as well as the methyl groups, are distinct and provide key structural information. The aromatic protons on the benzene ring typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. libretexts.org The protons on the pyrrole ring also have characteristic chemical shifts. researchgate.netspectrabase.com The methyl group protons are generally found in the upfield region of the spectrum. pressbooks.pub

Table 1: ¹H NMR Chemical Shift Assignments for this compound

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Pyrrole H-2, H-5~6.8t
Pyrrole H-3, H-4~6.2t
Benzene H-3'~7.2d
Benzene H-5'~7.0d
Benzene H-6'~7.1s
2'-CH₃~2.3s
4'-CH₃~2.1s

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. weebly.com The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. libretexts.org

Aromatic and pyrrole ring carbons resonate at lower field compared to the aliphatic methyl carbons. weebly.com The specific assignments can be confirmed through various techniques, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, which help distinguish between CH, CH₂, and CH₃ groups. weebly.com

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

Carbon AssignmentChemical Shift (δ, ppm)
Pyrrole C-2, C-5~121
Pyrrole C-3, C-4~109
Benzene C-1'~138
Benzene C-2'~135
Benzene C-3'~130
Benzene C-4'~137
Benzene C-5'~127
Benzene C-6'~129
2'-CH₃~21
4'-CH₃~17

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

To unambiguously confirm the structure of this compound, two-dimensional (2D) NMR techniques are employed. libretexts.org Experiments like COSY (Correlation Spectroscopy) establish proton-proton couplings within the same spin system, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached or more distant carbon atoms, respectively. libretexts.orgipb.pt

For determining the absolute configuration and through-space proximities of atoms, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly valuable. psu.edumdpi.org NOESY identifies protons that are close to each other in space, even if they are not directly bonded. This is crucial for confirming the relative orientation of the dimethylphenyl and pyrrole rings. For instance, a NOE correlation between the protons of one of the methyl groups on the benzene ring and the protons on the pyrrole ring would provide definitive proof of their spatial proximity. psu.edumdpi.org

Infrared (IR) Spectroscopy and Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. uobasrah.edu.iqnih.gov The resulting spectrum is a unique fingerprint of the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups. esisresearch.orgmdpi.com

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeWavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium-Weak
Aliphatic C-H Stretch (CH₃)2980-2850Medium-Strong
C=C Stretch (Aromatic & Pyrrole)1600-1450Medium-Strong
C-N Stretch1360-1250Medium
C-H Bending (Aromatic & Pyrrole)900-675Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. uobasrah.edu.iq When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the extent of conjugation.

For this compound, the presence of the aromatic phenyl ring and the pyrrole ring, which are conjugated systems, will result in characteristic absorption bands in the UV region. The spectrum would likely show π → π* transitions, which are typical for aromatic and heteroaromatic compounds. The position and intensity of these bands can be influenced by the substitution pattern on the phenyl ring and the nature of the solvent.

Table 4: Expected UV-Vis Absorption Maxima for this compound

Transitionλ_max (nm)
π → π* (Benzene Ring)~254
π → π* (Pyrrole Ring)~210

Note: These are approximate values and can be influenced by the solvent and substitution.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. uobasrah.edu.iq In a mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound, the mass spectrum would show a molecular ion peak corresponding to its exact molecular weight. nist.gov Under the high-energy conditions of the mass spectrometer, the molecular ion can fragment in predictable ways. nih.govlifesciencesite.comnih.gov The analysis of these fragment ions provides valuable clues about the connectivity of the atoms within the molecule. nih.govlifesciencesite.com For example, the loss of a methyl group or the cleavage of the bond between the phenyl and pyrrole rings would result in characteristic fragment ions. researchgate.net

Table 5: Predicted Key Fragment Ions in the Mass Spectrum of this compound

Fragment Ionm/zDescription
[M]⁺185Molecular Ion
[M - CH₃]⁺170Loss of a methyl group
[C₈H₉]⁺105Dimethylphenyl cation
[C₄H₄N]⁺66Pyrrolyl cation

Note: The relative intensities of these fragments can vary depending on the ionization method and energy.

Integration of Advanced Spectroscopic Methods for In-depth Structural Elucidation and Quantitative Analysis

The comprehensive characterization of "this compound" necessitates a multi-faceted analytical approach, integrating various advanced spectroscopic techniques. This section explores how the combination of methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and hyphenated analytical techniques provides a powerful toolkit for unambiguous structural elucidation and precise quantitative analysis of this compound.

The structural complexity of this compound, featuring two distinct aromatic systems, requires sophisticated analytical methods for full characterization. Two-dimensional (2D) NMR techniques, for instance, are invaluable for assigning the proton (¹H) and carbon (¹³C) signals, especially for the intricately substituted phenyl ring. researchgate.netnih.gov Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) allow for the definitive mapping of the molecule's connectivity. ethernet.edu.etethz.ch

For quantitative analysis, hyphenated techniques that couple a separation method with a spectroscopic detector are the methods of choice. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful, offering both high separation efficiency and sensitive, specific detection. nih.govnih.gov These methods are crucial for determining the concentration of this compound in various matrices.

While specific experimental data for this compound is not widely available in the public domain, we can predict the expected spectroscopic data based on the analysis of structurally similar N-arylpyrroles and general principles of spectroscopy. ontosight.airesearchgate.netrsc.orgnih.gov

Predicted Spectroscopic Data for this compound

The following tables present the predicted ¹H and ¹³C NMR chemical shifts and a plausible mass spectrometry fragmentation pattern for this compound. These predictions are based on known data for analogous compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2, H-5 (Pyrrole)6.8 - 7.2t2.0 - 2.5
H-3, H-4 (Pyrrole)6.1 - 6.4t2.0 - 2.5
H-3' (Phenyl)7.0 - 7.2d~8.0
H-5' (Phenyl)7.0 - 7.2dd~8.0, ~2.0
H-6' (Phenyl)6.9 - 7.1d~2.0
2'-CH₃ (Phenyl)2.2 - 2.4s-
4'-CH₃ (Phenyl)2.3 - 2.5s-

Note: Predicted values are based on spectral data of structurally similar N-arylpyrroles and may vary based on solvent and experimental conditions. nih.govchemicalbook.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2, C-5 (Pyrrole)120 - 125
C-3, C-4 (Pyrrole)108 - 112
C-1' (Phenyl)138 - 142
C-2' (Phenyl)135 - 139
C-3' (Phenyl)129 - 133
C-4' (Phenyl)137 - 141
C-5' (Phenyl)126 - 130
C-6' (Phenyl)125 - 129
2'-CH₃ (Phenyl)17 - 21
4'-CH₃ (Phenyl)20 - 24

Note: Predicted values are based on spectral data of structurally similar N-arylpyrroles and may vary based on solvent and experimental conditions. nih.gov

Mass Spectrometry and Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) of this compound would be expected to produce a molecular ion peak [M]⁺• corresponding to its molecular weight. Subsequent fragmentation would likely involve characteristic losses, providing structural confirmation. youtube.comlibretexts.org

Table 3: Plausible Mass Spectrometry Fragmentation Pattern for this compound

m/z ValueProposed FragmentFragmentation Pathway
185[C₁₂H₁₃N]⁺•Molecular Ion
170[C₁₁H₁₀N]⁺Loss of a methyl radical (•CH₃)
119[C₈H₉N]⁺•Cleavage of the N-phenyl bond, retaining the dimethylphenyl moiety
91[C₇H₇]⁺Tropylium ion from the dimethylphenyl group
67[C₄H₅N]⁺•Pyrrole radical cation

Note: Fragmentation patterns are predictive and based on common fragmentation pathways of N-arylpyrroles. libretexts.orgnih.gov

Hyphenated Techniques for Quantitative Analysis

For the precise quantification of this compound, hyphenated techniques such as GC-MS and LC-MS/MS are indispensable. nih.govacs.org These methods allow for the separation of the analyte from a complex matrix, followed by its sensitive and specific detection. nih.gov

In a typical GC-MS workflow, a sample containing the analyte would be injected into the gas chromatograph. The compound would travel through a capillary column, separating it from other components based on its volatility and interaction with the stationary phase. Upon elution, it would enter the mass spectrometer, where it is ionized and fragmented. By monitoring a specific, characteristic fragment ion (Selected Ion Monitoring, SIM), or the full scan spectrum, both qualitative identification and quantitative determination can be achieved with high precision.

LC-MS/MS offers an alternative and often complementary approach, particularly for less volatile compounds or complex biological matrices. nih.gov Here, separation is achieved using high-performance liquid chromatography. The eluent is then introduced into the mass spectrometer, often using electrospray ionization (ESI). Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by selecting the molecular ion, subjecting it to collision-induced dissociation, and detecting a specific product ion. This technique, known as Selected Reaction Monitoring (SRM), is the gold standard for quantitative analysis due to its high selectivity and sensitivity.

The development of a robust quantitative method would involve the preparation of a calibration curve using standards of known concentration and the use of an appropriate internal standard to correct for variations in sample preparation and instrument response.

Computational and Theoretical Investigations of 1 2,4 Dimethylphenyl 1h Pyrrole

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. researchgate.net Methods like B3LYP are frequently used to achieve a balance between accuracy and computational cost, making them suitable for analyzing molecules of this size. ajchem-a.com Such calculations are foundational to understanding the geometry, stability, and reactivity of 1-(2,4-dimethylphenyl)-1H-pyrrole.

The first step in most computational studies is to determine the molecule's most stable three-dimensional arrangement, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, key parameters such as bond lengths, bond angles, and dihedral angles are calculated.

The electronic structure of pyrrole (B145914) is characterized by a five-membered heterocyclic aromatic ring containing six π-electrons, which satisfies Hückel's rule for aromaticity. gauthmath.comaskfilo.comlibretexts.org The nitrogen atom's lone pair participates in the π-system, contributing to the ring's aromaticity and electron-rich nature. libretexts.orgslideshare.net When substituted with a 2,4-dimethylphenyl group, the electronic properties are modulated by the interaction between the two aromatic rings. DFT calculations elucidate the distribution of electron density and the nature of the chemical bonds throughout the molecule.

Table 1: Key Aspects of Molecular Geometry and Electronic Structure Analysis
ParameterDescriptionSignificance for this compound
Bond LengthsThe equilibrium distance between the nuclei of two bonded atoms.Provides insight into bond order and strength (e.g., C-N, C-C bonds).
Bond AnglesThe angle formed between three connected atoms.Defines the molecule's local shape and steric environment.
Dihedral (Torsional) AnglesThe angle between two planes defined by four atoms.Crucial for determining the relative orientation of the pyrrole and phenyl rings.
Electronic StructureThe arrangement of electrons in atomic and molecular orbitals.Determines aromaticity, charge distribution, and overall chemical reactivity. gauthmath.com

Due to steric hindrance between the hydrogen atoms on the pyrrole ring and the methyl group at the ortho position of the phenyl ring, a completely planar conformation is energetically unfavorable. Computational methods can map the potential energy surface by systematically rotating this bond, allowing for the identification of the most stable conformer (the global minimum) and any other low-energy local minima. For a similar N-aryl pyrrole, 1-(4-acetylphenyl)-2,5-dimethyl-1H-pyrrole, the dihedral angle between the two ring planes was found to be 62.2°. researchgate.net This suggests that this compound also adopts a non-planar ground state conformation.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital.

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to its electron affinity and electrophilicity. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A small energy gap generally implies high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com For this compound, the electron-rich pyrrole ring is expected to be the primary contributor to the HOMO, while the LUMO is likely distributed across both the pyrrole and phenyl π-systems.

Table 2: Parameters of Frontier Molecular Orbital (FMO) Analysis
ParameterDefinitionChemical Significance
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Indicates the ability to donate electrons (nucleophilicity). Higher energy suggests stronger donation.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept electrons (electrophilicity). Lower energy suggests stronger acceptance.
HOMO-LUMO Gap (ΔE)The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO).A key indicator of chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. ajchem-a.com

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, providing a guide to its reactive sites. Different colors represent different values of electrostatic potential.

Typically, regions of negative potential (colored in shades of red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack. ajchem-a.com For this compound, the MEP map is expected to show a significant negative potential above and below the plane of the electron-rich pyrrole ring, consistent with its aromatic π-system. The hydrogen atoms, particularly those attached to the aromatic rings, would exhibit positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions. It transforms the complex, delocalized molecular orbitals from a DFT calculation into a localized Lewis-like representation of chemical bonds and lone pairs. This method is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions.

The analysis calculates the stabilization energies (E(2)) associated with interactions between filled "donor" NBOs (like bonding orbitals or lone pairs) and empty "acceptor" NBOs (typically antibonding orbitals). acadpubl.eu Larger stabilization energies indicate stronger electronic delocalization. In this compound, significant interactions would be expected between the lone pair of the pyrrole nitrogen and the π* antibonding orbitals of the ring carbons, as well as between the π-orbitals of the two aromatic rings.

Table 3: Key Donor-Acceptor Interactions in NBO Analysis
Interaction TypeDescriptionSignificance
π → πDelocalization from a filled π bonding orbital to an empty π antibonding orbital.Indicates π-conjugation within and between the aromatic rings.
n → πDelocalization from a lone pair (n) orbital to an empty π antibonding orbital.Highlights the participation of the nitrogen lone pair in the π-system, contributing to aromaticity and stability.
σ → σDelocalization from a filled σ bonding orbital to an empty σ antibonding orbital.Represents hyperconjugation that contributes to the stability of the molecular framework.

Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties, which can be used to validate and interpret experimental data. researchgate.netmdpi.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted to ¹H and ¹³C NMR chemical shifts relative to a standard (e.g., TMS). These predictions are highly valuable for assigning peaks in experimental spectra.

Vibrational Frequencies: DFT calculations can predict the harmonic vibrational frequencies corresponding to the normal modes of the molecule. These theoretical frequencies, often scaled by an empirical factor to account for anharmonicity, can be correlated with experimental peaks in Infrared (IR) and Raman spectra, aiding in the characterization of functional groups. ajchem-a.com

Electronic Absorption Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate the energies of electronic transitions from the ground state to various excited states. This allows for the prediction of the UV-Visible absorption spectrum, providing the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Table 4: Theoretically Predicted Spectroscopic Parameters
Spectroscopy TypeCalculated ParameterExperimental Correlation
NMR (¹H, ¹³C)Chemical Shifts (δ)Assignment of signals in NMR spectra.
Vibrational (IR, Raman)Vibrational Frequencies (cm⁻¹)Assignment of absorption/scattering bands to specific molecular vibrations.
Electronic (UV-Vis)Excitation Energies, Wavelengths (λmax), Oscillator StrengthsPrediction of absorption bands corresponding to electronic transitions (e.g., π → π*).

Theoretical Insight into Optical Properties

Computational methods are instrumental in predicting how molecules interact with light. These investigations can guide the design of new materials for optical applications.

The interaction of a molecule's electron cloud with the oscillating electric field of light can be described by its polarizability and hyperpolarizability. These properties are fundamental to a material's linear and nonlinear optical (NLO) response. Organic molecules with extensive π-conjugated systems, such as pyrrole derivatives, are of particular interest for NLO applications due to their potential for large and fast optical responses. nih.govnih.gov

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are common computational methods used to calculate these properties. nih.gov The calculations can predict the average linear polarizability (α), the first hyperpolarizability (β), and the second hyperpolarizability (γ), which govern the NLO response. nih.gov A significant NLO response is often associated with molecules that have a donor-π-acceptor (D-π-A) framework, which facilitates intramolecular charge transfer (ICT) upon excitation. chemrxiv.org

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. Materials with high 2PA cross-sections are valuable for applications like 3D microfabrication, optical data storage, and bioimaging. nih.govucf.edu Theoretical calculations can predict the 2PA cross-section (δ) and the wavelengths at which this phenomenon is most likely to occur. nih.govnih.gov These studies help in understanding how molecular structure, including the nature of electron-donating and accepting groups and the π-linker, influences the 2PA response. ucf.edu

While general principles suggest that N-aryl pyrroles could exhibit interesting NLO properties, specific computational data for this compound are not extensively detailed in publicly available literature. However, the theoretical framework exists to perform such calculations and predict its potential for NLO applications.

Table 1: Key Linear and Nonlinear Optical Properties

PropertySymbolDescriptionComputational Method
Linear PolarizabilityαA measure of the linear response of the electron cloud to an applied electric field, determining the refractive index.DFT
First HyperpolarizabilityβA measure of the first nonlinear (second-order) response to an applied electric field, related to effects like second-harmonic generation.DFT
Second HyperpolarizabilityγA measure of the second nonlinear (third-order) response, related to effects like two-photon absorption and third-harmonic generation.DFT
Two-Photon Absorption Cross-SectionδA measure of the probability of a molecule undergoing two-photon absorption.TD-DFT Response Theory

Computational Determination of Thermodynamic and Thermal Properties

Computational thermodynamics allows for the prediction of a molecule's stability and thermal behavior without the need for direct experimental measurement. psu.edu Using methods like DFT, key thermodynamic properties of this compound can be calculated. These calculations typically start with a geometry optimization to find the molecule's lowest energy structure.

Following optimization, a frequency calculation is performed. The vibrational frequencies are then used to compute various thermodynamic parameters at different temperatures, based on statistical mechanics principles. These parameters include enthalpy (H), entropy (S), and Gibbs free energy (G). Such calculations are vital for understanding the stability of the compound and predicting the thermodynamics of reactions in which it might participate.

Table 2: Computationally Derived Thermodynamic Properties

PropertySymbolDescription
Standard Enthalpy of FormationΔfH⦵The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.
Standard Molar EntropyS⦵The entropy content of one mole of the substance under standard state conditions, reflecting the degree of molecular disorder.
Heat CapacityCThe amount of heat required to raise the temperature of the substance by a certain amount. It can be calculated at constant pressure (Cp) or constant volume (Cv).
Gibbs Free Energy of FormationΔfG⦵The change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states, indicating the spontaneity of formation.

Reaction Mechanism Studies through DFT (e.g., characterization of transition states, elucidation of stereoselectivity origins)

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of chemical reactions. pitt.edu For reactions involving this compound, DFT can be employed to map out the entire potential energy surface. This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states.

The characterization of a transition state—the highest energy point along a reaction coordinate—is crucial for determining the reaction's activation energy and, consequently, its rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified.

Furthermore, DFT is highly effective in elucidating the origins of stereoselectivity in reactions. By calculating the energies of the transition states leading to different stereoisomeric products, computational chemists can predict which stereoisomer will be preferentially formed. For instance, in cycloaddition reactions involving the pyrrole ring, DFT can help understand why one face of the ring might be more reactive than the other, leading to a specific diastereomer or enantiomer. wikipedia.org

Application of Advanced Quantum Mechanical Approaches (e.g., Atoms in Molecules (AIM), Non-Covalent Interaction-Reduced Density Gradient (NCI-RDG), Electron Localization Function (ELF), Localized Orbital Locator (LOL))

Beyond energy and geometry, advanced quantum mechanical methods provide a deeper understanding of the electronic structure and bonding within a molecule. These real-space functions analyze the electron density (ρ) and its derivatives to reveal detailed information about chemical bonds and non-covalent interactions.

Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM) partitions the electron density of a molecule into atomic basins. wikipedia.orgwiley-vch.de This allows for the unambiguous definition of atoms within a molecule and the characterization of the chemical bonds between them based on the properties of the electron density at bond critical points. wiley-vch.de AIM analysis can distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals, hydrogen bond) interactions.

Non-Covalent Interaction-Reduced Density Gradient (NCI-RDG): The NCI-RDG method is a powerful tool for visualizing and characterizing non-covalent interactions in real space. imperial.ac.uknih.govnih.gov It is based on the electron density and its reduced density gradient (RDG). nih.govchemrxiv.org By plotting the RDG against the electron density, regions corresponding to hydrogen bonds, van der Waals interactions, and steric clashes can be identified and visualized as colored isosurfaces, providing an intuitive picture of the stabilizing and destabilizing non-covalent forces within and between molecules. imperial.ac.ukchemtools.org

Electron Localization Function (ELF): The Electron Localization Function (ELF) is a tool used to visualize regions in a molecule where there is a high probability of finding an electron pair. jussieu.frjussieu.fr ELF values range from 0 to 1. Regions with high ELF values (close to 1) correspond to core electrons, covalent bonds, and lone pairs, effectively mapping out the domains of electron pairs as envisioned in the Lewis model of bonding. jussieu.frjussieu.fr

Localized Orbital Locator (LOL): Similar to ELF, the Localized Orbital Locator (LOL) is another scalar field that provides an intuitive picture of chemical bonding. rsc.org It is particularly effective at distinguishing different types of bonding patterns and highlighting regions of high electron localization. jussieu.frrsc.org LOL can offer a clear and insightful contrast between areas of enhanced and weak electron (de)localization, making it useful for analyzing aromaticity and π-conjugation. rsc.org

Advanced Research Applications of N Arylpyrrole Scaffolds Excluding Biomedical and Therapeutic

Applications in Materials Science (e.g., as chromophores for optical applications)

N-arylpyrrole scaffolds are integral to the design of advanced organic materials, particularly as chromophores for optical applications. Their electron-rich nature and the tunability of their electronic properties through substitution on the aryl ring and the pyrrole (B145914) core make them excellent candidates for materials with tailored light-absorbing and emitting properties.

A significant area of application is in the development of chromophores for two-photon absorption (2PA). researchgate.netnih.gov These materials can absorb two photons simultaneously in the near-infrared (NIR) region, leading to emission at a shorter wavelength, a property valuable in bio-imaging, photodynamic therapy, and 3D microfabrication. Research has shown that N-arylpyrrole-based chromophores with a donor-π-donor structure exhibit large 2PA cross-sections. researchgate.net The electronic and optical properties of these chromophores can be fine-tuned by modifying the conjugation bridges and the substituents on the pyrrole moieties. researchgate.netnih.gov

Furthermore, N-arylpyrroles are utilized in the creation of fluorescent dyes and organic semiconductors. For instance, N-aryl diketopyrrolopyrroles (DPPs) are a class of high-performance pigments that exhibit strong fluorescence in both solution and solid states, with quantum yields reaching up to 96%. nih.gov These materials are promising for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govresearchgate.net The introduction of the N-aryl group can modulate the electronic properties and solid-state packing of the DPP core, influencing the material's charge transport characteristics.

The photophysical properties of N-arylpyrroles can be further diversified by conjugating them with other fluorophores. This approach allows for the development of bichromophoric systems where energy transfer processes can occur, leading to tunable emission colors and other interesting photophysical phenomena. snnu.edu.cn The synthesis of such conjugates is often achieved through mild, palladium-copper coupling-isomerization reactions, highlighting the synthetic accessibility of these complex functional materials. snnu.edu.cn

Table 1: Optical Properties of Selected N-Arylpyrrole-Based Chromophores

Chromophore TypeApplicationKey Findings
Donor-π-Donor N-ArylpyrrolesTwo-Photon AbsorptionExhibit large two-photon absorption cross-sections (∼1000–1700 GM) in the 730-900 nm range. researchgate.net
N-Aryl Diketopyrrolopyrroles (DPPs)Organic Semiconductors, Fluorescent DyesHighly fluorescent in solution and solid-state with quantum yields up to 96% and 40%, respectively. nih.gov
Bichromophoric Pyrrole-Fluorophore ConjugatesLuminescent MaterialsExhibit tunable luminescence via intramolecular energy transfer. snnu.edu.cn

Role as Key Synthetic Building Blocks and Intermediates in Complex Organic Synthesis

The pyrrole ring is a ubiquitous scaffold in a vast array of natural products and functional molecules. N-arylpyrroles, such as 1-(2,4-dimethylphenyl)-1H-pyrrole, serve as crucial synthetic building blocks and intermediates for the construction of more complex molecular architectures. researchgate.netbohrium.com Their utility stems from the reactivity of the pyrrole ring towards electrophilic substitution and the ability to functionalize both the pyrrole and the N-aryl moiety.

The Paal-Knorr synthesis is a classic and widely used method for the preparation of N-substituted pyrroles, reacting a 1,4-dicarbonyl compound with a primary amine. researchgate.netccspublishing.org.cnnih.gov This reaction provides a straightforward entry to a diverse range of N-arylpyrroles. For instance, the reaction of hexane-2,5-dione with various anilines can be catalyzed by environmentally benign catalysts like vitamin B1 or squaric acid, or even performed in water without a catalyst, highlighting the green chemistry aspects of these syntheses. nih.gov

Once formed, N-arylpyrroles can undergo a variety of transformations. They can be functionalized to introduce various substituents, which is a key step in the synthesis of complex target molecules. For example, N-acylpyrroles, which can be synthesized from primary aromatic amides, are valuable intermediates that act as acylating agents and activated carboxylic acid equivalents. acs.org

A novel "skeletal recasting" strategy has been developed to transform simple pyrroles into fully substituted, synthetically challenging pyrroles in a one-pot reaction. nih.gov This method underscores the potential of the pyrrole scaffold to be deconstructed and reconstructed to build molecular complexity. Furthermore, N-arylpyrroles serve as precursors for the synthesis of fused heterocyclic systems, such as indolizines and pyrrolo[1,2-a]pyrazines, which are of interest for their biological activities. nih.gov The versatility of N-arylpyrroles as synthetic intermediates is also demonstrated in their use for the preparation of modified DNA minor-groove binders. nih.gov

Table 2: Synthetic Methodologies Involving N-Arylpyrroles as Building Blocks

Reaction TypeReactantsProductSignificance
Paal-Knorr Synthesis1,4-Dicarbonyl compound, Primary aryl amineN-ArylpyrroleFundamental method for N-arylpyrrole synthesis. researchgate.netccspublishing.org.cn
Vilsmeier-Haack ReactionN-Aryl-2,5-dimethylpyrroleN-Aryl-2,5-dimethyl-1H-pyrrole-3-carbaldehydeIntroduction of a formyl group for further functionalization. nih.gov
Skeletal RecastingSimple pyrrole, AzoalkeneFully substituted pyrroleAccess to synthetically challenging pyrroles. nih.gov
Cyclization ReactionsPyrrole-based enaminonesIndolizines, Pyrrolo[1,2-a]pyrazinesSynthesis of fused heterocyclic systems. nih.gov

Development of Catalysts and Chiral Ligands

The structural rigidity and electronic tunability of N-arylpyrrole scaffolds make them attractive for the development of novel catalysts and chiral ligands for asymmetric catalysis. youtube.com Asymmetric catalysis is a powerful tool in modern chemistry for the synthesis of enantiomerically pure compounds, which is crucial in many areas, including the production of pharmaceuticals and fine chemicals. youtube.comnih.gov

A significant area of research is the synthesis of axially chiral N-arylpyrroles, where restricted rotation around the N-aryl bond leads to atropisomerism. These atropisomeric N-arylpyrroles can serve as chiral ligands for transition metal catalysts. researchgate.netnih.govnih.gov For example, 2-phosphino-1-arylpyrroles have been developed as highly effective ligands (e.g., cataCXium® P) for palladium-catalyzed cross-coupling reactions. nih.gov The synthesis of enantiomerically enriched axially chiral N-arylpyrroles has been achieved through various catalytic asymmetric strategies, including rhodium-catalyzed atroposelective electrophilic aromatic substitution and copper-squaramide-catalyzed annulation reactions. nih.govnih.gov

The resulting axially chiral arylpyrrole products can be further transformed into a variety of chiral ligands, such as chiral phosphine (B1218219) ligands and chiral thioureas, which have shown to be efficient in asymmetric catalysis. nih.gov The modular nature of N-arylpyrrole synthesis allows for the fine-tuning of the steric and electronic properties of these ligands, which is crucial for achieving high enantioselectivity in catalytic reactions. nih.gov

Beyond their use as ligands for metal catalysts, N-arylpyrrole derivatives are also being explored as organocatalysts. acs.org Organocatalysis, which uses small organic molecules to catalyze chemical reactions, offers a complementary approach to metal-based catalysis and often provides advantages in terms of cost, toxicity, and environmental impact.

Table 3: N-Arylpyrrole-Based Chiral Ligands and Catalysts

Ligand/Catalyst TypeSynthetic StrategyApplication in Asymmetric Catalysis
Axially Chiral N-Arylpyrrole PhosphinesTransformation of atropisomeric N-arylpyrrolesPalladium-catalyzed reactions. nih.govnih.gov
Axially Chiral N-Arylpyrrole ThioureasTransformation of atropisomeric N-arylpyrrolesMichael addition reactions. researchgate.net
Chiral-at-Metal Rhodium Complexes with N-ArylpyrrolesAtroposelective electrophilic aromatic substitutionSynthesis of axially chiral N-arylpyrroles. researchgate.netnih.govnih.gov
N-Arylpyrrole-based OrganocatalystsOrganocatalytic synthesis sequencesMannich/Wittig/hydroamination sequences. acs.org

Exploration in the Development of Novel Organic Transformations Utilizing Pyrrole Scaffolds

The inherent reactivity of the pyrrole ring and the possibility of its strategic functionalization have led to the exploration of N-arylpyrrole scaffolds in the development of novel organic transformations. These new reactions expand the synthetic chemist's toolbox and enable the construction of complex molecules in innovative ways.

One area of development involves the C-H functionalization of N-arylpyrroles. Direct C-H activation and subsequent functionalization offer a highly atom- and step-economical approach to modify the pyrrole core. For example, the regioselective C-H oxidation of 2-heteroarylmethylene decorated N-arylpyrroles has been demonstrated, providing a route to extend the molecular diversity of these scaffolds. acs.org Furthermore, cobalt-catalyzed atroposelective C-H activation and annulation have been employed to construct N-N axially chiral frameworks, showcasing a novel application of the pyrrole scaffold in building complex stereochemistry. nih.gov

Cascade reactions involving N-arylpyrrole precursors have also been developed. A metal-free Mannich/Wittig/hydroamination sequence followed by isomerization has been used for the concise and regioselective preparation of 2-heteroarylmethylene decorated N-arylpyrroles. acs.org Another innovative transformation is a one-pot hetero-Diels-Alder/ring contraction cascade of 1-boronodienes with arylnitroso compounds to efficiently produce N-arylpyrroles. arkat-usa.org

Table 4: Novel Organic Transformations Involving Pyrrole Scaffolds

TransformationPyrrole ScaffoldKey Features
C-H Regioselective Oxidation2-Heteroarylmethylene decorated N-arylpyrrolesExtends molecular diversity. acs.org
Atroposelective C-H Activation/AnnulationN-ArylpyrrolesConstruction of N-N axially chiral frameworks. nih.gov
Mannich/Wittig/Hydroamination CascadeN-Arylpyrrolidine adductsMetal-free, regioselective synthesis of decorated N-arylpyrroles. acs.org
Ring Transformation1,2,4-Trisubstituted pyrrolesSynthesis of polysubstituted 4-(1H-pyrrol-3-yl)-1,4-dihydropyridines. scilit.com
Photoredox-Catalyzed Radical CascadeVarious pyrrole derivativesSynthesis of complex polycyclic structures. core.ac.uk

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,4-dimethylphenyl)-1H-pyrrole, and how can reaction yields be optimized?

  • Methodology : A general approach involves cyclocondensation of substituted amines with diketones or via Pd-catalyzed cross-coupling for aryl-pyrrole linkages. For example, refluxing precursors in xylene with chloranil (a dehydrogenation agent) for 25–30 hours under inert atmosphere, followed by purification via recrystallization (methanol/water mixtures) . Yield optimization may involve adjusting stoichiometry, reaction time, or using microwave-assisted synthesis to reduce side products.

Q. How can the purity and structure of this compound be confirmed experimentally?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm, methyl groups at δ 2.0–2.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]+: m/z 164.14 for C12_{12}H13_{13}N) .
  • Chromatography : HPLC with UV detection (λ ~250–300 nm for aromatic systems) to assess purity .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?

  • Solubility : Likely soluble in organic solvents (e.g., DCM, THF) due to aromatic and non-polar methyl groups; limited water solubility. Test via shake-flask method .
  • Stability : Stable at room temperature in dark, dry conditions. Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess hygroscopicity or photodegradation .

Q. What safety precautions are essential when handling this compound?

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods due to potential volatility.
  • First Aid : For skin contact, wash with soap/water; if inhaled, move to fresh air. No specific toxicity data available, so treat as a general organic compound .

Advanced Research Questions

Q. How does the electronic nature of the 2,4-dimethylphenyl group influence the reactivity of the pyrrole ring in cross-coupling reactions?

  • Mechanistic Insight : The electron-donating methyl groups increase electron density at the pyrrole’s β-positions, potentially enhancing electrophilic substitution. Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and predict regioselectivity .
  • Experimental Validation : Compare reactivity with non-methylated analogs in Suzuki-Miyaura couplings to assess steric/electronic effects .

Q. What computational strategies can predict the compound’s spectroscopic signatures or supramolecular interactions?

  • In Silico Tools :

  • NMR Prediction : Software like ACD/Labs or ChemDraw to simulate spectra based on substituent effects.
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes) or materials (e.g., MOFs) .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. inactive) be resolved?

  • Methodological Refinement :

  • Standardize assays (e.g., MIC testing against E. coli and S. aureus).
  • Validate purity (>95% via HPLC) to rule out impurity-driven effects.
  • Compare with structurally related compounds (e.g., 1-(4-chlorophenyl)-2,5-dimethylpyrrole derivatives) to identify SAR trends .

Q. What advanced characterization techniques are suitable for studying its solid-state behavior (e.g., crystallinity, polymorphism)?

  • X-ray Diffraction (XRD) : Single-crystal XRD to determine molecular packing and hydrogen-bonding motifs .
  • Thermal Analysis : DSC/TGA to identify melting points and thermal decomposition profiles .

Research Design Considerations

  • Data Reproducibility : Document reaction conditions meticulously (e.g., solvent grade, catalyst batch).
  • Contradictory Evidence : If solubility or reactivity conflicts arise, validate via independent methods (e.g., UV-vis for aggregation studies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.